molecular formula C14H10BrNO3 B12453170 5-Bromo-3-pyrrol-1-yl-benzofuran-2-carboxylic acid methyl ester

5-Bromo-3-pyrrol-1-yl-benzofuran-2-carboxylic acid methyl ester

Cat. No.: B12453170
M. Wt: 320.14 g/mol
InChI Key: NFGRNADOIZUJGR-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-(pyrrol-1-yl)-1-benzofuran-2-carboxylate is a complex organic compound that features a benzofuran core substituted with a bromine atom and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-3-(pyrrol-1-yl)-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a benzofuran derivative followed by the introduction of a pyrrole ring through a coupling reaction. The final step involves esterification to introduce the methyl carboxylate group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-(pyrrol-1-yl)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The pyrrole ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized benzofuran compounds.

Scientific Research Applications

Methyl 5-bromo-3-(pyrrol-1-yl)-1-benzofuran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-bromo-3-(pyrrol-1-yl)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate
  • Methyl 5-bromo-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate

Uniqueness

Methyl 5-bromo-3-(pyrrol-1-yl)-1-benzofuran-2-carboxylate is unique due to its benzofuran core, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C14H10BrNO3

Molecular Weight

320.14 g/mol

IUPAC Name

methyl 5-bromo-3-pyrrol-1-yl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C14H10BrNO3/c1-18-14(17)13-12(16-6-2-3-7-16)10-8-9(15)4-5-11(10)19-13/h2-8H,1H3

InChI Key

NFGRNADOIZUJGR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)N3C=CC=C3

Origin of Product

United States

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